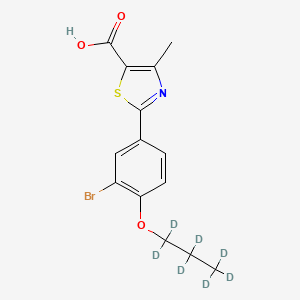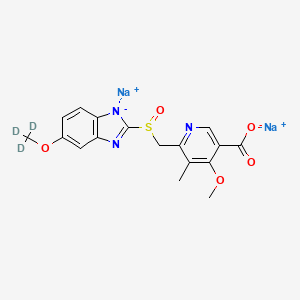
18-Nor-17|A-estradiol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-17|A-estradiol-d4 involves multiple steps, starting from estradiol. The process includes the selective deuteration of specific hydrogen atoms in the estradiol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
18-Nor-17|A-estradiol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) and alkylating agents such as methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups .
科学研究应用
18-Nor-17|A-estradiol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and reaction mechanisms of estradiol and its analogs.
Biology: To investigate the biological effects and interactions of estradiol at the cellular and molecular levels.
Medicine: To develop and test new therapeutic agents targeting estrogen receptors.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 18-Nor-17|A-estradiol-d4 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the transcription of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating reproductive and metabolic processes .
相似化合物的比较
Similar Compounds
17β-Estradiol: The natural form of estradiol, widely studied for its role in the endocrine system.
Ethinyl Estradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with similar but distinct biological activities.
Uniqueness
18-Nor-17|A-estradiol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling scientists to differentiate between endogenous and exogenous sources of estradiol .
属性
分子式 |
C17H22O2 |
|---|---|
分子量 |
262.38 g/mol |
IUPAC 名称 |
(8S,9S,13S,14S,17S)-13,16,16,17-tetradeuterio-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1/i8D2,16D,17D |
InChI 键 |
MSBFOZNDVHIKJM-UFLIDJOTSA-N |
手性 SMILES |
[2H][C@]12CC[C@H]3[C@H]([C@@H]1CC([C@]2([2H])O)([2H])[2H])CCC4=C3C=CC(=C4)O |
规范 SMILES |
C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


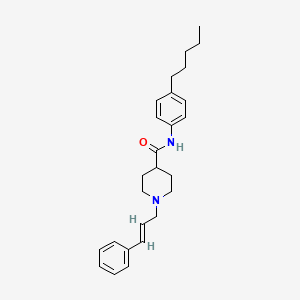
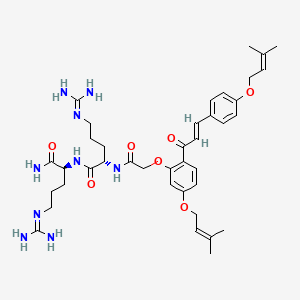
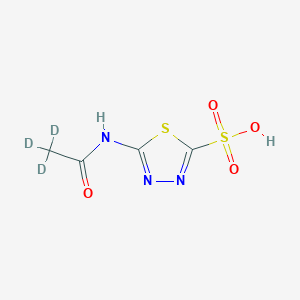
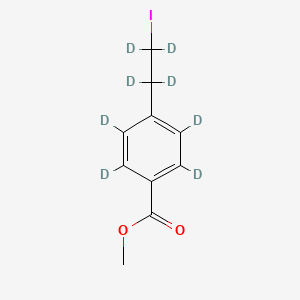
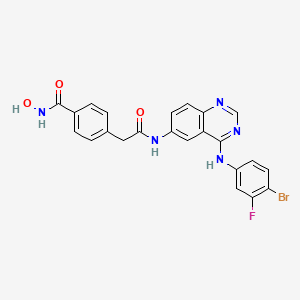

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
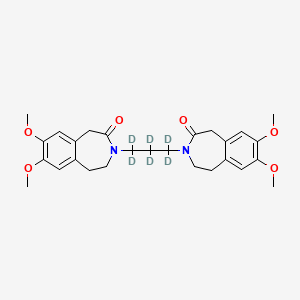

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
